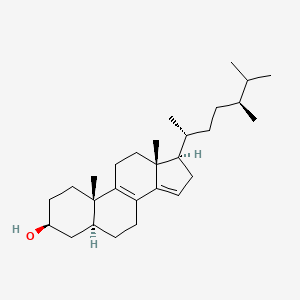

Ignosterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23839-47-6 |

|---|---|

Molecular Formula |

C28H46O |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(3S,5S,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h12,18-22,24,29H,7-11,13-17H2,1-6H3/t19-,20+,21-,22-,24+,27-,28+/m0/s1 |

InChI Key |

ZWTGNSZOWCZDDE-BNYLYJPMSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

ignosterol |

Origin of Product |

United States |

Foundational & Exploratory

The Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide for Researchers

An in-depth exploration of the core ergosterol biosynthesis pathway in Saccharomyces cerevisiae, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. This guide details the enzymatic steps, regulatory networks, quantitative data, and key experimental protocols essential for studying this critical fungal metabolic pathway.

Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3][4] The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for antifungal drugs.[1] This guide provides a detailed overview of the ergosterol biosynthesis pathway in the model organism Saccharomyces cerevisiae, offering a valuable resource for researchers investigating fungal physiology and developing novel antifungal therapies.

The Core Biosynthetic Pathway

The ergosterol biosynthesis pathway can be conceptually divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol. The entire process requires a significant investment of cellular energy, consuming at least 24 molecules of ATP and 16 molecules of NADPH for the synthesis of a single ergosterol molecule.[3]

The Mevalonate Pathway: From Acetyl-CoA to Farnesyl Pyrophosphate (FPP)

This initial stage of the pathway is highly conserved across eukaryotes and begins with the condensation of two molecules of acetyl-CoA.[3][5] The key enzymes and intermediates are summarized below:

-

Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by acetoacetyl-CoA thiolase (Erg10p).

-

Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (Erg13p).

-

HMG-CoA to Mevalonate: This is a critical rate-limiting step, catalyzed by HMG-CoA reductase (Hmg1p and Hmg2p).[5]

-

Mevalonate to Mevalonate-5-phosphate: Catalyzed by mevalonate kinase (Erg12p).

-

Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Catalyzed by phosphomevalonate kinase (Erg8p).

-

Mevalonate-5-pyrophosphate to Isopentenyl-pyrophosphate (IPP): Catalyzed by mevalonate pyrophosphate decarboxylase (Erg19p/Mvd1p).

-

IPP to Dimethylallyl-pyrophosphate (DMAPP): Isomerization reaction catalyzed by IPP isomerase (Idi1p).

-

IPP and DMAPP to Geranyl-pyrophosphate (GPP): Catalyzed by farnesyl pyrophosphate synthetase (Erg20p).

-

GPP and IPP to Farnesyl-pyrophosphate (FPP): Also catalyzed by farnesyl pyrophosphate synthetase (Erg20p).

Squalene Synthesis

The first committed step towards sterol synthesis is the head-to-head condensation of two molecules of FPP to form squalene. This reaction is catalyzed by squalene synthase (Erg9p).

Post-Squalene Pathway: Conversion to Ergosterol

This final stage of the pathway involves a series of modifications to the squalene molecule, including epoxidation, cyclization, demethylations, desaturations, and reductions. Many of these reactions are oxygen-dependent.[1] The key steps are:

-

Squalene to 2,3-Oxidosqualene: Catalyzed by squalene epoxidase (Erg1p), a major rate-limiting enzyme and a target for allylamine antifungal drugs.[6]

-

2,3-Oxidosqualene to Lanosterol: Cyclization reaction catalyzed by lanosterol synthase (Erg7p).

-

Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol: C-14 demethylation catalyzed by lanosterol 14α-demethylase (Erg11p/Cyp51p), the target of azole antifungals.[7]

-

Subsequent demethylations at C-4: A series of reactions involving Erg25p, Erg26p, and Erg27p.

-

Formation of Zymosterol.

-

Zymosterol to Fecosterol: C-24 methylation catalyzed by sterol C-24 methyltransferase (Erg6p).

-

Fecosterol to Episterol: Δ8-Δ7 isomerization catalyzed by sterol C-8 isomerase (Erg2p).

-

Episterol to Ergosta-5,7,24(28)-trienol: C-5 desaturation catalyzed by sterol C-5 desaturase (Erg3p).

-

Ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol: C-22 desaturation catalyzed by sterol C-22 desaturase (Erg5p).

-

Ergosta-5,7,22,24(28)-tetraenol to Ergosterol: C-24(28) reduction catalyzed by sterol C-24 reductase (Erg4p).

Regulation of Ergosterol Biosynthesis

The synthesis of ergosterol is tightly regulated to ensure membrane homeostasis and prevent the accumulation of toxic intermediates. This regulation occurs at multiple levels, including transcriptional control, feedback inhibition, and protein degradation.

Transcriptional Regulation

The expression of many ERG genes is coordinately regulated by the transcription factors Upc2p and Ecm22p.[1][2] These proteins bind to sterol regulatory elements (SREs) in the promoters of ERG genes, activating their transcription in response to low sterol levels. Oxygen and heme availability also play a critical role, with the heme-responsive transcription factor Hap1p influencing the expression of several ERG genes.[1] Under hypoxic conditions, the expression of some ERG genes is repressed by Rox1p and Mot3p.[1]

Feedback Inhibition and Protein Degradation

The activity of HMG-CoA reductase (Hmg1p and Hmg2p) is regulated by feedback inhibition. High levels of lanosterol, an intermediate in the pathway, can promote the degradation of Hmg2p. Similarly, squalene epoxidase (Erg1p) is subject to feedback regulation.

Quantitative Data

Gene Expression Changes in Response to Antifungal Treatment

The expression of ERG genes is significantly altered in response to treatment with antifungal drugs that target the pathway. For example, treatment with azoles, which inhibit Erg11p, leads to a general upregulation of many ERG genes as the cell attempts to compensate for the ergosterol depletion.

| Gene | Fold Change (Fluconazole Treatment) | Reference |

| ERG1 | Upregulated | [8] |

| ERG3 | Upregulated | [8] |

| ERG5 | Upregulated | [5] |

| ERG6 | Upregulated | [5] |

| ERG9 | Upregulated | [8] |

| ERG11 | Upregulated | [8][9] |

| ERG25 | Upregulated | [5] |

| UPC2 | Upregulated | [9] |

Note: The exact fold-change values can vary depending on the specific experimental conditions (drug concentration, time of exposure, and yeast strain).

Ergosterol Content in S. cerevisiae

The total ergosterol content in S. cerevisiae can vary depending on the strain and growth conditions.

| Strain | Condition | Ergosterol Content (mg/g DCW) | Reference |

| Wild-type | Standard growth | 3.4 - 7.8 | [10] |

| Engineered Strain | Overexpression of ARE2 | 10.0 | [10] |

| Engineered Strain | Overexpression of ARE2 and UPC2-1 | 16.7 | [10] |

| Engineered Strain | Overexpression of ARE2, UPC2-1, and ACC1 | 20.7 | [10] |

| Engineered Strain | Optimized fermentation | 29.5 | [10] |

DCW: Dry Cell Weight

Experimental Protocols

Sterol Extraction and Quantification

A common method for extracting and quantifying total sterols from yeast involves saponification followed by extraction with an organic solvent and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Total Sterol Extraction

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Resuspend the pellet in an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol).[11]

-

Boil the cell suspension for 1 hour to saponify lipids.[11]

-

Cool the mixture to room temperature.

-

Extract the non-saponifiable lipids (containing sterols) by adding a mixture of water and a non-polar solvent (e.g., n-heptane or petroleum ether) and vortexing vigorously.

-

Separate the organic phase containing the sterols.

-

Evaporate the solvent and resuspend the sterol extract in a suitable solvent for analysis.

Protocol: Sterol Analysis by GC-MS

-

Derivatize the sterol extract (e.g., using BSTFA with TMCS) to increase volatility.

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature gradient to separate the different sterol species.

-

Detect and identify the sterols using a mass spectrometer by comparing their retention times and mass spectra to known standards.

Enzyme Assays

Protocol: Squalene Epoxidase (Erg1p) Activity Assay

This assay measures the conversion of radiolabeled squalene to squalene epoxide.

-

Prepare microsomal fractions from yeast cell lysates.

-

Set up a reaction mixture containing microsomal protein, buffer (e.g., Tris-HCl, pH 7.5), EDTA, FAD, NADPH, and a squalene 2,3-epoxide cyclase inhibitor (to prevent further metabolism of the product).[12]

-

Initiate the reaction by adding radiolabeled squalene (e.g., [³H]squalene).[12]

-

Incubate the reaction at 30°C.

-

Stop the reaction and extract the lipids.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled squalene epoxide formed using a scintillation counter.

Conclusion

The ergosterol biosynthesis pathway is a fundamental process in Saccharomyces cerevisiae and other fungi, making it a compelling target for both basic research and clinical applications. A thorough understanding of the enzymes, regulation, and experimental methodologies associated with this pathway is crucial for advancing our knowledge of fungal biology and for the development of new antifungal strategies. This technical guide provides a solid foundation for researchers embarking on or continuing their investigations into this vital metabolic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulation of ERG Genes in Candida Species by Azoles and Other Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of ERG gene expression in fluconazole-resistant human and animal isolates of Trichophyton verrucosum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]

- 12. Dual Localization of Squalene Epoxidase, Erg1p, in Yeast Reflects a Relationship between the Endoplasmic Reticulum and Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Ergosterol in Fungal Cell Membrane Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol, the predominant sterol in fungal cell membranes, is a critical component that governs membrane fluidity, permeability, and the function of integral membrane proteins.[1][2][3] Its absence in animal cells makes it a prime target for antifungal therapies.[1][2] This technical guide provides an in-depth exploration of ergosterol's structural and functional roles, its biosynthetic pathway, and its significance as a therapeutic target. Detailed experimental protocols for the quantification of ergosterol, visualization of sterol-rich membrane domains, and assessment of membrane fluidity are provided. Furthermore, this guide presents quantitative data on ergosterol content in various fungal species and the impact of antifungal agents, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in mycology and drug development.

The Multifaceted Role of Ergosterol in Fungal Membranes

Ergosterol is analogous in function to cholesterol in mammalian cells, playing a vital role in maintaining the structural integrity and functionality of the fungal cell membrane.[1][2] Its rigid, planar steroid ring intercalates between the acyl chains of phospholipids, thereby modulating membrane fluidity and permeability.[3] At physiological temperatures, ergosterol decreases membrane fluidity, while at lower temperatures, it prevents the membrane from becoming too rigid. This regulation is crucial for the activity of a wide array of membrane-bound enzymes and transport proteins.[4]

Beyond its general role in membrane dynamics, ergosterol is a key component of specialized membrane microdomains known as lipid rafts or sterol-rich domains (SRDs).[5] These domains are enriched in sphingolipids and specific proteins, and they are thought to function as platforms for signal transduction, protein sorting, and polarized growth, such as at the hyphal tips of filamentous fungi.[5][6]

The essential nature of ergosterol for fungal viability and its structural distinction from mammalian cholesterol have made it a focal point for the development of antifungal drugs.[1][2]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The biosynthesis of ergosterol is a complex, multi-enzyme pathway that is highly conserved among fungi.[7][8][9] The pathway can be broadly divided into three stages: the synthesis of mevalonate, the formation of squalene, and the conversion of squalene to ergosterol. The final stages of this pathway, particularly the enzymes involved in the demethylation and desaturation of sterol precursors, are the primary targets of several classes of antifungal drugs.[9]

The azole class of antifungals, for instance, inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. Polyene antifungals, such as amphotericin B, act by directly binding to ergosterol in the membrane, forming pores that lead to leakage of cellular contents and cell death.

Quantitative Data on Ergosterol

The amount of ergosterol can vary between fungal species and can be influenced by environmental conditions and the presence of antifungal agents.

Table 1: Ergosterol Content in Various Fungal Species

| Fungal Species | Ergosterol Content (µg/mg dry weight) | Reference(s) |

| Saccharomyces cerevisiae | 3.4 - 7.8 | [7] |

| Candida albicans | 4.62 - 7.08 | [1] |

| Aspergillus fumigatus | 5.99 | |

| Cryptococcus neoformans | 7.08 | |

| Candida tropicalis | 22.84 | |

| Aspergillus niger | 4.62 | |

| Filamentous Fungi (average) | 2.6 - 14 | [1] |

| Yeasts (average) | 37 - 42 | [1] |

Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans

| Fluconazole Concentration (µg/mL) | Susceptibility Status | Mean Reduction in Ergosterol Content (%) | Reference(s) |

| 1 | Susceptible | 72 | |

| 4 | Susceptible | 84 | |

| 16 | Susceptible | 95 | |

| 64 | Susceptible | 100 | |

| 1 | Susceptible Dose-Dependent | 38 | |

| 4 | Susceptible Dose-Dependent | 57 | |

| 16 | Susceptible Dose-Dependent | 73 | |

| 64 | Susceptible Dose-Dependent | 99 | |

| 1 | Resistant | 25 | |

| 4 | Resistant | 38 | |

| 16 | Resistant | 53 | |

| 64 | Resistant | 84 |

Experimental Protocols

Quantification of Ergosterol by HPLC

This protocol describes the extraction and quantification of total ergosterol from fungal cells.

Materials:

-

Fungal cell pellet

-

Methanol

-

Ethanol

-

Potassium hydroxide (KOH)

-

n-Hexane or heptane

-

Sterile water

-

Ergosterol standard

-

HPLC system with a UV detector

-

C18 HPLC column

Procedure:

-

Harvest and Dry Cells: Harvest fungal cells by centrifugation and wash with sterile water. Lyophilize or oven-dry the pellet to a constant weight.

-

Saponification:

-

To the dried cell pellet, add a 25% alcoholic KOH solution (e.g., 3:2 methanol:ethanol).

-

Vortex for 1 minute.

-

Incubate at 80-85°C for 1-4 hours to saponify the lipids.

-

-

Extraction of Non-saponifiable Lipids:

-

Allow the mixture to cool to room temperature.

-

Add a mixture of sterile water and n-hexane (or heptane) (e.g., 1:3 v/v).

-

Vortex vigorously for 3 minutes to extract the sterols into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic (n-hexane/heptane) layer to a clean tube.

-

Repeat the extraction of the lower aqueous phase with n-hexane/heptane to maximize yield.

-

Pool the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried sterol extract in a known volume of HPLC-grade methanol or isopropanol.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 HPLC column.

-

Use an isocratic mobile phase, typically 100% methanol, at a flow rate of 1-1.5 mL/min.

-

Detect ergosterol by its absorbance at 282 nm.

-

Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of an ergosterol standard.

-

Visualization of Sterol-Rich Domains with Filipin Staining

This protocol allows for the fluorescent labeling of ergosterol in fungal cells.

Materials:

-

Fungal cells

-

Phosphate-buffered saline (PBS) or a suitable buffer

-

Formaldehyde or paraformaldehyde for fixation

-

Filipin complex from Streptomyces filipinensis

-

DMSO

-

Fluorescence microscope with a UV filter set

Procedure:

-

Cell Preparation: Grow fungal cells to the desired stage. For adherent cells, grow on coverslips. For suspension cultures, harvest and wash the cells.

-

Fixation:

-

Fix the cells with 3.7% formaldehyde in PBS for 10-30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a fresh working solution of filipin (e.g., 15 µM) in PBS from a DMSO stock solution.

-

Incubate the fixed cells with the filipin solution for 1-15 minutes at room temperature in the dark.

-

Wash the cells three times with PBS to remove unbound filipin.

-

-

Microscopy:

-

Mount the cells on a microscope slide.

-

Visualize the cells using a fluorescence microscope equipped with a DAPI or UV filter set (excitation ~340-380 nm, emission ~385-470 nm).

-

Note: Filipin is prone to photobleaching, so minimize exposure to the excitation light.

-

Measurement of Membrane Fluidity by DPH Fluorescence Anisotropy

This protocol measures bulk membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Materials:

-

Fungal cells or protoplasts

-

Buffer (e.g., PBS or HEPES-buffered saline)

-

DPH (in a suitable solvent like tetrahydrofuran or acetone)

-

Fluorometer with polarization filters

Procedure:

-

Cell/Protoplast Preparation:

-

Harvest fungal cells and wash them in buffer. If the cell wall interferes with probe incorporation, prepare protoplasts using appropriate cell wall-degrading enzymes.

-

Resuspend the cells or protoplasts to a specific density (e.g., 10^7 cells/mL) in the buffer.

-

-

DPH Labeling:

-

Prepare a DPH stock solution (e.g., 2 mM in tetrahydrofuran).

-

Dilute the stock solution into the cell/protoplast suspension to a final DPH concentration of 1-2 µM. The final solvent concentration should be less than 0.2%.

-

Incubate for 30-60 minutes at room temperature in the dark to allow the probe to partition into the cell membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Transfer the labeled cell suspension to a cuvette.

-

Place the cuvette in the fluorometer's temperature-controlled sample holder.

-

Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[2]

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. Also, measure the intensities with horizontally polarized excitation (IHV and IHH) to correct for instrument-specific factors (G-factor).

-

-

Calculation of Anisotropy (r):

-

The G-factor is calculated as G = IHV / IHH.

-

The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

A higher anisotropy value corresponds to lower membrane fluidity.

-

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Regulation of Pdr1 by Ergosterol Biosynthesis

In Candida glabrata, the transcription factor Pdr1, which regulates the expression of multidrug resistance genes like CDR1, is activated in response to the inhibition of the ergosterol biosynthesis pathway.[6] This suggests a signaling cascade that links the status of ergosterol synthesis to the regulation of drug resistance. The transcription factor Upc2A, a known regulator of ERG genes, is implicated in this pathway by directly binding to the promoters of PDR1 and CDR1.[6]

Experimental Workflow: Investigating an ERG Gene Function

The following diagram outlines a typical workflow for characterizing the function of a specific gene in the ergosterol biosynthesis pathway.

Conclusion

Ergosterol remains a cornerstone of fungal cell biology and a critical vulnerability to be exploited in antifungal drug development. Its integral role in maintaining membrane structure and function underscores the efficacy of current antifungal agents that target its synthesis or its presence in the membrane. A thorough understanding of the quantitative aspects of ergosterol content, the intricacies of its biosynthetic and regulatory pathways, and the application of robust experimental methodologies are paramount for the continued development of novel and effective antifungal strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the fields of mycology and infectious disease therapeutics.

References

- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ignosterol: A Specific Biomarker for the Efficacy of Morpholine Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell membrane is a critical battleground in the fight against fungal infections. Its unique composition, particularly the presence of ergosterol instead of cholesterol, has made it a primary target for a significant portion of clinically used antifungal drugs.[1] The disruption of the ergosterol biosynthesis pathway not only depletes this essential sterol, leading to compromised membrane integrity and fungal cell death, but also results in the accumulation of specific precursor sterols.[2] These accumulated precursors can serve as direct biomarkers of a drug's mechanism of action and its efficacy. While ergosterol depletion is a general indicator of the activity of several antifungal classes, the accumulation of the sterol intermediate ignosterol has emerged as a highly specific biomarker for the pharmacological effect of morpholine-based antifungal agents, such as amorolfine and fenpropimorph.[3][4] This technical guide provides an in-depth exploration of this compound as a biomarker, including the underlying biochemical pathways, quantitative data, and detailed experimental protocols for its measurement.

The Ergosterol Biosynthesis Pathway and the Role of this compound

Ergosterol is synthesized from lanosterol through a series of enzymatic steps. Morpholine antifungals exert their effect by inhibiting two key enzymes in the later stages of this pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8 isomerase (ERG2) .[4][5] The inhibition of ERG24 prevents the reduction of the Δ14 double bond in sterol intermediates. This blockage leads directly to the accumulation of the Δ14 sterol, this compound (ergosta-8,14-dienol).[3][6] The concurrent inhibition of ERG2 can also lead to the accumulation of other sterols like lichesterol.[4] The buildup of these atypical sterols, particularly this compound, within the fungal cell membrane disrupts its normal function and contributes to the antifungal effect.[3] Therefore, the detection and quantification of this compound serve as a direct measure of the target engagement and cellular impact of morpholine antifungals.

Signaling Pathway of Morpholine Antifungal Action

Caption: Ergosterol biosynthesis pathway highlighting the points of inhibition by morpholine antifungals and the resultant accumulation of this compound.

Quantitative Analysis of this compound Accumulation

The measurement of changes in the fungal sterol profile upon treatment with an antifungal agent provides quantitative evidence of the drug's effect. A study on silicon-incorporated morpholine analogues demonstrated a significant shift in the sterol composition of Candida albicans, with a marked increase in this compound concentration corresponding to a decrease in ergosterol.[4]

| Sterol Component | Control (%) | Amorolfine-treated (%) | Sila-analogue 24-treated (%) |

| Ergosterol | 75.24 | 2.13 | 1.15 |

| This compound | Not Detected | 11.11 | 42.29 |

| Lichesterol | Not Detected | 32.13 | 1.57 |

| Other Sterols | 24.76 | 54.63 | 55.00 |

| Table adapted from a study on sila-analogue 24, a fenpropimorph analogue.[4] |

This data clearly illustrates that treatment with morpholine-type compounds leads to a substantial accumulation of this compound, from non-detectable levels in the control group to a significant percentage of the total sterol content in treated cells.[4] The dramatic increase in this compound, particularly with the highly effective sila-analogue, underscores its potential as a sensitive biomarker for drug potency and efficacy.

Experimental Protocols for this compound Quantification

The analysis of this compound follows the general principles of fungal sterol analysis. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[7][8][9]

Experimental Workflow for this compound Analysis

Caption: A generalized workflow for the extraction and quantification of this compound from fungal cultures.

Detailed Methodology: Sterol Extraction and Analysis

This protocol is a composite of established methods for fungal sterol analysis, adapted for the specific quantification of this compound.

1. Fungal Culture and Treatment:

-

Culture the fungal species of interest in an appropriate liquid medium to mid-logarithmic phase.

-

Introduce the morpholine antifungal agent (e.g., amorolfine, fenpropimorph) at various concentrations (e.g., sub-inhibitory to inhibitory concentrations). Include a vehicle-only control.

-

Incubate for a defined period (e.g., 16-24 hours) to allow for changes in the sterol profile.

2. Cell Harvesting and Preparation:

-

Harvest the fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with sterile distilled water to remove residual medium.

-

Lyophilize (freeze-dry) the mycelia to a constant dry weight.

3. Saponification and Extraction of Non-saponifiable Lipids:

-

Transfer a known mass (e.g., 20-50 mg) of dried mycelia to a screw-cap glass tube.

-

Add 2 ml of 25% (w/v) potassium hydroxide in 50% (v/v) aqueous methanol. This solution should be freshly prepared.

-

Add an internal standard (e.g., deuterated ergosterol or cholesterol) for accurate quantification.

-

Tightly seal the tubes and incubate at 80-85°C in a water bath for 1-2 hours with occasional vortexing to saponify the lipids.

-

Cool the tubes to room temperature.

-

Extract the non-saponifiable lipids (containing the sterols) by adding 2 ml of n-hexane or pentane and vortexing vigorously for 3 minutes.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new glass tube.

-

Repeat the extraction two more times, pooling the organic layers.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

4. Derivatization (for GC-MS Analysis):

-

To the dried lipid extract, add a silylating agent (e.g., 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Seal the tube and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

Cool to room temperature before injection into the GC-MS.

5. Instrumental Analysis:

-

For GC-MS:

-

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5MS or equivalent).

-

Oven Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterols.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound-TMS ether. A full scan can be used for initial identification. The molecular ion and key fragmentation ions for this compound should be determined from a pure standard if available, or inferred from its structure (C28H46O).

-

-

For LC-MS/MS:

-

Liquid Chromatograph: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of formic acid or ammonium formate to promote ionization.

-

Mass Spectrometer: Operate with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for the highest specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

6. Data Analysis and Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a standard (if available) or by its characteristic mass fragmentation pattern.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from a pure this compound standard.

-

Express the results as µg of this compound per mg of fungal dry weight.

Conclusion

This compound stands out as a specific and mechanistically relevant biomarker for the action of morpholine antifungals. Its accumulation is a direct consequence of the inhibition of Δ14-sterol reductase, a key enzyme in the ergosterol biosynthesis pathway.[3] The ability to quantitatively measure this compound provides a powerful tool for researchers in drug development to assess the potency of new morpholine derivatives, understand mechanisms of resistance, and evaluate the in-situ efficacy of these compounds. The detailed protocols provided in this guide offer a robust framework for the integration of this compound analysis into antifungal research and development programs. As the challenge of antifungal resistance grows, the use of such precise biomarkers will be increasingly critical in the development of the next generation of effective antifungal therapies.

References

- 1. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amorolfine - Wikipedia [en.wikipedia.org]

- 6. Differential effects of fenpropimorph and fenhexamid, two sterol biosynthesis inhibitor fungicides, on arbuscular mycorrhizal development and sterol metabolism in carrot roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ignosterol: A Technical Guide for Researchers

An In-depth Whitepaper on a Key Intermediate in Fungal Ergosterol Biosynthesis

Introduction

Ignosterol, chemically known as 5α-ergosta-8,14-dien-3β-ol, is a sterol intermediate of significant interest in the fields of mycology, drug development, and biochemistry.[1] As a precursor to ergosterol, the primary sterol in fungal cell membranes, this compound plays a crucial, albeit often transient, role in fungal physiology. The study of this compound provides valuable insights into the intricate ergosterol biosynthesis pathway, a critical target for many widely used antifungal agents. This technical guide offers a comprehensive overview of the discovery, isolation, and characterization of this compound from fungal species, providing researchers, scientists, and drug development professionals with detailed methodologies and data to support their work in this area.

Discovery and Significance

The discovery of this compound is intrinsically linked to the elucidation of the ergosterol biosynthesis pathway in fungi. Research into this pathway revealed a series of enzymatic steps that convert precursor molecules into the final ergosterol product. One of the key steps in this pathway is the removal of the 14α-methyl group, a process that was found to involve the formation of an 8,14-diene intermediate.[1] This intermediate was identified as 5α-ergosta-8,14-dien-3β-ol, now known as this compound.

The significance of this compound was further highlighted with the development of morpholine-based antifungal drugs. These drugs inhibit the enzymes sterol Δ14-reductase and sterol Δ8-Δ7-isomerase, leading to a depletion of ergosterol and a corresponding accumulation of this compound in the fungal cell membrane. This accumulation disrupts the normal function of the cell membrane, leading to fungal cell death. This mechanism of action underscores the importance of understanding the role and dynamics of this compound in fungal metabolism.

Experimental Protocols

The isolation and quantification of this compound require meticulous experimental procedures, often adapted from established methods for general fungal sterol or ergosterol analysis. Below are detailed methodologies for key experiments.

Protocol 1: Fungal Culture and Biomass Preparation

-

Fungal Strain Selection and Culture: Select the fungal species of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans). Inoculate the fungal strain into a suitable liquid medium (e.g., Yeast Peptone Dextrose (YPD) for yeast, Sabouraud Dextrose Broth for filamentous fungi).

-

Incubation: Incubate the culture under optimal growth conditions (temperature, agitation) for a sufficient period to achieve the desired biomass.

-

Biomass Harvesting: Harvest the fungal mycelia or cells by filtration or centrifugation.

-

Washing: Wash the biomass with distilled water to remove any residual medium components.

-

Lyophilization: Freeze-dry the biomass to obtain a stable, dry powder for subsequent extraction.

Protocol 2: Extraction and Saponification of Sterols

This protocol is a widely used method for the extraction of total sterols, including this compound.

-

Sample Preparation: Weigh a precise amount of lyophilized fungal biomass (e.g., 100 mg).

-

Saponification: Add 3 mL of 10% (w/v) potassium hydroxide in 90% methanol to the biomass. Heat the mixture at 80°C for 2 hours in a sealed tube to saponify the steryl esters.

-

Extraction: After cooling to room temperature, add 1 mL of distilled water and 3 mL of n-hexane. Vortex vigorously for 3 minutes.

-

Phase Separation: Centrifuge the mixture to separate the phases.

-

Collection: Carefully collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).

-

Repeat Extraction: Repeat the extraction of the lower aqueous phase with another 3 mL of n-hexane to ensure complete recovery of sterols.

-

Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound and other sterols.

-

Derivatization: Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate). To this, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Operating Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. The characteristic ions for this compound-TMS ether should be determined from a standard.

-

-

Quantification: Create a calibration curve using a pure this compound standard. The concentration of this compound in the sample can be determined by comparing the peak area of the sample with the calibration curve.

Protocol 4: Separation by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both the purification and quantification of this compound.

-

Sample Preparation: Re-dissolve the dried lipid extract from Protocol 2 in a suitable mobile phase.

-

HPLC System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol, acetonitrile, and water is commonly used. The exact composition may need to be optimized for the best separation of this compound from other sterols.

-

Detection: Use a UV detector set at a wavelength where this compound absorbs (typically around 205 nm for sterols without conjugated double bonds in the B ring) or an evaporative light scattering detector (ELSD).

-

Quantification: As with GC-MS, quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a pure this compound standard.

Data Presentation

| Fungal Species | Ergosterol Content (µg/mg dry weight) | Reference |

| Saccharomyces cerevisiae | 4.0 - 7.8 | [2][3] |

| Aspergillus fumigatus | 2.5 - 5.0 | |

| Aspergillus niger | 2.0 - 4.6 | |

| Candida albicans | 1.5 - 6.3 | |

| Penicillium chrysogenum | 3.0 - 8.0 |

Note: The actual sterol content can vary significantly depending on the fungal strain, growth conditions, and analytical methodology used.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the position of this compound as a critical intermediate.

References

- 1. The intermediary role of a steroid 8,14-dien-3-beta-ol system in ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of ergosterol as an indicator of fungal biomass in various samples using non-discriminating flash pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ignosterol and Ergosterol: Chemical Structures, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of ignosterol and ergosterol, two critical sterols in the context of fungal biology and antifungal drug development. We delve into their chemical structures, physicochemical properties, and biological roles. This document outlines detailed experimental protocols for their analysis and presents key biochemical pathways in which they are involved. The information is intended to serve as a valuable resource for researchers and professionals engaged in mycology, biochemistry, and pharmaceutical sciences.

Introduction

Sterols are essential components of cellular membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. In fungi, the primary sterol is ergosterol, which serves a similar function to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a key target for many antifungal drugs. This compound, an intermediate in the ergosterol biosynthesis pathway, accumulates under certain conditions, such as the inhibition of specific enzymes by antifungal agents. Understanding the distinct characteristics of these two sterols is paramount for the development of novel and effective antifungal therapies.

Chemical Structure and Properties

The fundamental difference between this compound and ergosterol lies in their degree of unsaturation. Ergosterol possesses three double bonds in its sterol ring system and side chain, whereas this compound has only two. This structural variance significantly influences their physicochemical properties and biological activities.

Chemical Structure

Ergosterol: (22E)-Ergosta-5,7,22-trien-3β-ol. It has a molecular formula of C₂₈H₄₄O.

This compound: 5α-Ergosta-8,14-dien-3β-ol. It has a molecular formula of C₂₈H₄₆O.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative data for this compound and ergosterol for easy comparison.

| Property | This compound | Ergosterol |

| IUPAC Name | 5α-Ergosta-8,14-dien-3β-ol | (22E)-Ergosta-5,7,22-trien-3β-ol |

| Molecular Formula | C₂₈H₄₆O[1] | C₂₈H₄₄O |

| Molecular Weight | 398.7 g/mol [1] | 396.65 g/mol |

| Melting Point | Not available (experimental) | 160-168 °C |

| Boiling Point | Not available (experimental) | 250 °C at 0.01 mmHg |

| Solubility | Not available (experimental) | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[2] |

| UV/Vis (λmax) | Not available | 271, 282, 293 nm[2] |

Biological Significance and Signaling Pathways

Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its biosynthesis is a complex, multi-step process that is a primary target for antifungal drugs.

This compound is an intermediate in this pathway. Specifically, it can accumulate when enzymes such as sterol Δ¹⁴-reductase and Δ⁷-Δ⁸ isomerase are inhibited. This accumulation can disrupt the normal function of the fungal cell membrane, contributing to the antifungal effect of certain drugs.

Ergosterol Biosynthesis Pathway

The following diagram illustrates the simplified late-stage ergosterol biosynthesis pathway, highlighting the key enzymes and the position of this compound as an intermediate.

References

An In-depth Technical Guide on the Biological Function of Ergosterol in Yeast Metabolism

Note: The term "ignosterol" does not correspond to a known sterol in scientific literature. This guide proceeds under the assumption that the intended subject was ergosterol , the predominant and vital sterol in yeast and other fungi.

Executive Summary

Ergosterol is an indispensable molecule in yeast, analogous to cholesterol in animal cells.[1] It is a primary component of fungal cell membranes, where it governs critical biophysical properties including fluidity, permeability, and structural integrity.[2][3][4] Beyond its structural role, ergosterol is integral to the function of membrane-bound proteins, facilitates cellular processes such as endocytosis and cell cycle progression, and is a key factor in stress adaptation.[2][5][6] The ergosterol biosynthesis pathway is a complex, energy-intensive process that is tightly regulated by multiple feedback mechanisms.[3][7] Its absence in animal cells makes ergosterol and its biosynthetic enzymes prime targets for the majority of clinically used antifungal drugs, highlighting its importance in medicine and drug development.[1][8] This document provides a comprehensive overview of ergosterol's function, its biosynthesis, relevant quantitative data, and detailed experimental protocols for its study.

Core Biological Functions of Ergosterol

Ergosterol's multifaceted roles are central to yeast viability and function. Its primary functions can be categorized as follows:

-

Membrane Structure and Fluidity: Ergosterol is the principal sterol in yeast plasma membranes, where it modulates the packing of phospholipids.[2][5] This interaction is crucial for maintaining optimal membrane fluidity and permeability, which is essential for cellular transport and signaling.[2][3] The structure of ergosterol, with its four-ring system and flexible side chain, allows it to order the acyl chains of phospholipids, thereby reducing membrane permeability and increasing rigidity.[2]

-

Regulation of Membrane Proteins: The proper functioning of many integral membrane proteins, such as transporters (e.g., H+-ATPase) and signaling receptors, is dependent on the presence of ergosterol in their immediate lipid environment.[2][5] Ergosterol influences the conformation and activity of these proteins, ensuring their correct operation.[2]

-

Formation of Membrane Microdomains (Lipid Rafts): Ergosterol, in conjunction with sphingolipids, is thought to promote the formation of specialized membrane microdomains known as lipid rafts.[9] These domains concentrate specific proteins and are involved in organizing cellular processes like signal transduction and membrane trafficking.[9][10]

-

Endocytosis and Vesicle Trafficking: The internalization step of endocytosis in yeast requires ergosterol.[6] Mutants defective in the later stages of ergosterol biosynthesis exhibit significant defects in this process, underscoring the sterol's role in membrane curvature and fission events.[6]

-

Cell Cycle Progression ("Sparking" Function): Yeast cells require nanomolar concentrations of specific sterols, like ergosterol, to progress through the G1 to S transition of the cell cycle.[2][6] This so-called "sparking" function is distinct from its bulk membrane role and highlights its regulatory capacity.[6]

Role in Yeast Metabolism and Stress Response

Ergosterol metabolism is deeply intertwined with the overall metabolic state of the yeast cell and its ability to respond to environmental challenges.

-

Biosynthesis Pathway: The synthesis of ergosterol is a complex and highly energy-demanding process, requiring at least 24 ATP and 16 NADPH molecules per molecule of ergosterol.[2][4] It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP).[11][12] The pathway then diverges into the final module, which involves a series of enzymatic reactions catalyzed by the "ERG" enzymes to convert FPP to ergosterol.[7][11] This process is primarily localized to the endoplasmic reticulum (ER).[7]

-

Regulation of Biosynthesis: Ergosterol levels are tightly controlled through multiple regulatory mechanisms, including transcriptional control of ERG genes and feedback inhibition of key enzymes like HMG-CoA reductase.[3][7] Transcription factors such as Upc2 and Ecm22 are key regulators that respond to cellular sterol levels.[3] The pathway is also sensitive to environmental cues like oxygen and iron availability, as several enzymatic steps are iron- or oxygen-dependent.[3][7]

-

Stress Adaptation: The ergosterol content of the cell membrane is critical for tolerance to various environmental stresses.[2][5] Yeast cells adapt to stresses like high ethanol concentrations, osmotic stress, and temperature changes by modulating their ergosterol content to maintain membrane integrity and function.[2][4][5] For instance, under alcohol stress, S. cerevisiae increases its membrane ergosterol content to counteract the fluidizing effect of ethanol.[5]

-

Antifungal Drug Target: The absence of ergosterol in humans makes it an ideal target for antifungal drugs.[1][8] The two main classes of antifungals act on ergosterol:

-

Polyenes (e.g., Amphotericin B): These drugs bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death.[1][8][13]

-

Azoles (e.g., Fluconazole, Itraconazole): This class of drugs inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the biosynthesis pathway.[1][2] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][14]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to ergosterol in yeast.

Table 1: Ergosterol Content and Properties

| Parameter | Value / Range | Organism | Reference / Notes |

|---|---|---|---|

| Molar Mass | 396.65 g/mol | N/A | [1] |

| Melting Point | 160 °C | N/A | [1] |

| Ergosterol Reduction by Fluconazole (MIC) | 79% reduction | Candida albicans | [15] |

| Ergosterol Reduction by Fluconazole (MICx2) | 69% reduction | Candida albicans | [15] |

| HPLC-UV Retention Time | ~5.1 minutes | Saccharomyces cerevisiae | [16] |

| Mass Spec. Linearity Range (APcI-MS/MS) | 0.15 to 5 µg/ml | Saccharomyces cerevisiae | [17] |

| Coefficient of Variation (Membrane Extract) | 11.18% | Saccharomyces cerevisiae |[17] |

Detailed Experimental Protocols

Protocol 1: Ergosterol Extraction from Yeast Cells

This protocol is a generalized method for the saponification and extraction of total ergosterol from yeast cell pellets. It is based on methods commonly used for subsequent quantification by HPLC or spectrophotometry.[18][19][20]

Materials:

-

Yeast cell pellet (from a known wet or dry weight)

-

Methanol (HPLC grade)

-

Potassium hydroxide (KOH)

-

n-Heptane or Cyclohexane (HPLC grade)[18]

-

Sterile water

-

Vortex mixer

-

Heating block or water bath (80°C)

-

Centrifuge

-

Glass test tubes with screw caps

Procedure:

-

Cell Lysis and Saponification: a. To a known mass of yeast cell pellet (e.g., 20-50 mg dry weight) in a glass tube, add 1 ml of 25% alcoholic KOH solution (25g KOH in 35ml water, brought to 100ml with methanol).[19] b. Vortex vigorously for 1 minute to resuspend the cells. c. Incubate the mixture in an 80°C water bath or heating block for 1 hour to saponify the cellular lipids and release the sterols.[19]

-

Sterol Extraction: a. Allow the tubes to cool to room temperature. b. Add 1 ml of sterile water and 3 ml of n-heptane (or cyclohexane) to the tube.[18] c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase. d. Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Sample Collection: a. Carefully transfer the upper organic (n-heptane/cyclohexane) layer containing the ergosterol to a new clean glass tube. b. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. c. Resuspend the dried lipid extract in a known volume (e.g., 1 ml) of methanol or another suitable solvent for analysis.

Protocol 2: Quantification of Ergosterol by HPLC-UV

This protocol describes the analysis of the extracted ergosterol sample using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][21]

Materials & Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[21]

-

Ergosterol standard (for calibration curve)

-

Methanol (HPLC grade, for mobile phase)[21]

-

Extracted ergosterol sample (resuspended in methanol)

Procedure:

-

Preparation of Standards: a. Prepare a stock solution of ergosterol standard in methanol (e.g., 1 mg/ml). b. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80 µg/ml).[19]

-

HPLC Analysis: a. Set up the HPLC system. The mobile phase is typically 100% methanol.[21] b. Set the flow rate to approximately 0.8-1.0 ml/min.[21] c. Set the UV detector to a wavelength of 282 nm, which is the absorbance maximum for ergosterol.[21] d. Set the column temperature to 25-35°C.[21] e. Inject a standard volume (e.g., 20-50 µl) of each standard and the prepared samples onto the column.

-

Data Analysis: a. Identify the ergosterol peak in the chromatograms based on the retention time of the ergosterol standard (typically around 5-7 minutes).[16] b. Measure the peak area for each standard and sample. c. Plot a standard curve of peak area versus ergosterol concentration. d. Use the standard curve to calculate the concentration of ergosterol in the unknown samples. e. Calculate the total ergosterol content based on the initial mass of the yeast pellet and the final resuspension volume.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 9. Ergosterol promotes pheromone signaling and plasma membrane fusion in mating yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of plasma membrane ergosterol of Saccharomyces cerevisiae by direct-injection atmospheric pressure chemical ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 20. microbiologyresearch.org [microbiologyresearch.org]

- 21. mdpi.com [mdpi.com]

Ergosterol Accumulation in Response to Antifungal Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of ergosterol in fungal physiology and as a primary target for antifungal therapy. We will delve into the ergosterol biosynthesis pathway, the mechanisms of action of major antifungal drug classes, and the resultant impact on ergosterol accumulation. This guide offers detailed experimental protocols for ergosterol quantification and visualizes key pathways to facilitate a deeper understanding of the complex interplay between antifungal agents and fungal sterol metabolism.

The Ergosterol Biosynthesis Pathway: A Core Fungal Process

Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2] Its biosynthesis is a complex, multi-step process involving over 20 enzymes, making it an ideal target for antifungal drugs.[2][3] The pathway can be broadly divided into three main stages: the mevalonate pathway, the late pathway leading to lanosterol, and the final steps to ergosterol.

The pathway begins with the synthesis of mevalonate from acetyl-CoA, which is then converted to farnesyl pyrophosphate (FPP). Squalene synthase (Erg9) catalyzes the first committed step in sterol biosynthesis, the conversion of FPP to squalene.[4] Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (Erg1), which is subsequently cyclized to form lanosterol.[4] From lanosterol, a series of demethylation, desaturation, and reduction reactions, catalyzed by enzymes including lanosterol 14-α-demethylase (Erg11), C-5 sterol desaturase (Erg3), C-22 sterol desaturase (Erg5), and C-24 sterol reductase (Erg4), ultimately produce ergosterol.[4]

Impact of Antifungal Treatment on Ergosterol Accumulation

The three major classes of antifungal drugs exert their effects through distinct mechanisms, leading to different alterations in the ergosterol profile of fungal cells.

Azoles: Inhibition of Ergosterol Synthesis

Azoles are the most widely used class of antifungal agents and act by inhibiting lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the cell membrane.[6] Concurrently, this blockage causes the accumulation of 14-α-methylated sterol precursors, such as lanosterol and eburicol.[8][9] The accumulation of these toxic sterol intermediates disrupts membrane integrity and function, leading to fungal cell growth arrest (fungistatic effect).[5][8]

Polyenes: Direct Binding to Ergosterol

Polyenes, such as Amphotericin B and Nystatin, have a high affinity for ergosterol and bind directly to it within the fungal cell membrane.[10][11][12] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components like ions (K+, Na+, Ca2+) and small organic molecules.[10][11] This disruption of membrane integrity ultimately results in fungal cell death (fungicidal effect).[12] Unlike azoles, polyenes do not inhibit ergosterol synthesis but rather depend on its presence for their antifungal activity.

Echinocandins: Targeting the Cell Wall

Echinocandins, including caspofungin, micafungin, and anidulafungin, have a unique mechanism of action that does not directly involve ergosterol.[13][14][15] They non-competitively inhibit the β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[13][14][15] The depletion of β-(1,3)-glucan weakens the cell wall, leading to osmotic instability and cell lysis.[16][17] While not directly targeting ergosterol, the stress induced by cell wall damage can indirectly influence cellular signaling pathways that may affect ergosterol metabolism.[18]

| Antifungal Class | Primary Target | Effect on Ergosterol Synthesis | Consequence for Ergosterol Levels | Accumulation of Precursors |

| Azoles | Lanosterol 14-α-demethylase (Erg11)[5][19] | Inhibition[5][7] | Depletion[1][9] | Accumulation of 14-α-methylated sterols (e.g., lanosterol, eburicol)[8][9] |

| Polyenes | Ergosterol[10][11][12] | No direct effect | Depletion through binding and pore formation[20] | No direct effect |

| Echinocandins | β-(1,3)-D-glucan synthase[13][14][15] | No direct effect | No direct effect | No direct effect |

Regulation of Ergosterol Biosynthesis in Response to Antifungal Stress

Fungi have evolved sophisticated regulatory networks to maintain sterol homeostasis, especially when challenged with antifungal agents. These networks involve transcription factors that sense sterol levels and modulate the expression of genes involved in ergosterol biosynthesis.

The Upc2/Ecm22 Pathway

In many yeast species, including Candida albicans, the transcription factor Upc2 (along with its homolog Ecm22 in Saccharomyces cerevisiae) is a key regulator of ergosterol biosynthesis.[1][21] Under conditions of ergosterol depletion, such as during azole treatment, Upc2 is activated and translocates to the nucleus.[21] There, it binds to sterol regulatory elements (SREs) in the promoter regions of ERG genes, leading to their transcriptional upregulation.[1] Gain-of-function mutations in UPC2 can lead to constitutive overexpression of ERG genes, including ERG11, resulting in increased ergosterol production and azole resistance.[22][23]

The SREBP Pathway

In filamentous fungi and some yeasts, the Sterol Regulatory Element-Binding Protein (SREBP) pathway plays a crucial role in sterol homeostasis and adaptation to hypoxia.[24][25] SREBPs are membrane-bound transcription factors that, in response to low sterol levels, are proteolytically cleaved and activated.[25] The activated SREBP then moves to the nucleus to upregulate the expression of genes involved in ergosterol biosynthesis and other processes required for adaptation to low-oxygen environments.[24][25] This pathway is essential for the virulence of pathogenic fungi like Aspergillus fumigatus and Cryptococcus neoformans.[24][26]

Experimental Protocols for Ergosterol Quantification

Accurate quantification of ergosterol is essential for studying the effects of antifungal agents. The following are detailed protocols for ergosterol extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Ergosterol Extraction from Fungal Biomass

This protocol is a generalized procedure; specific modifications may be required depending on the fungal species and sample matrix.

-

Sample Preparation:

-

Harvest fungal cells by centrifugation or filtration.

-

Wash the cell pellet twice with sterile distilled water.

-

Lyophilize the cell pellet to a constant dry weight.

-

Accurately weigh 20-50 mg of lyophilized fungal powder into a glass tube with a screw cap.[27]

-

-

Saponification and Lipid Extraction:

-

Method A: Alcoholic Potassium Hydroxide:

-

Add 2 ml of 10% (w/v) potassium hydroxide in methanol to the sample.[27]

-

Add a small magnetic stir bar and heat at 80°C for 30 minutes in a heating block with stirring.[27]

-

Cool the samples to room temperature.

-

Add 1 ml of n-hexane and vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including ergosterol) to a clean glass vial.

-

Repeat the hexane extraction twice more, pooling the hexane fractions.

-

-

Method B: Chloroform/Methanol Extraction:

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled hexane or chloroform/methanol extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume (e.g., 1 ml) of a suitable solvent for analysis (e.g., isopropanol for HPLC, or a derivatization agent for GC-MS).[27]

-

Quantification by GC-MS

GC-MS provides high sensitivity and selectivity for ergosterol analysis.[29]

-

Derivatization:

-

To the dried lipid extract, add 50 µl of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS).[29]

-

Incubate at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether of ergosterol.[30]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µl of the derivatized sample into the GC-MS system.

-

GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

-

Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp: 20°C/minute to 280°C, hold for 10 minutes.

-

Ramp: 20°C/minute to 300°C, hold for 5 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for ergosterol-TMS ether, such as m/z 363, 337, and 468.[30]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure ergosterol standard that have undergone the same derivatization process.

-

Calculate the ergosterol concentration in the samples by comparing the peak area of the target ion with the standard curve.

-

Quantification by HPLC

HPLC is a robust and widely used method for ergosterol quantification.[27][31]

-

HPLC Analysis:

-

Mobile Phase: Isocratic elution with 100% methanol or a gradient of methanol and acetonitrile.[32]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[32]

-

Flow Rate: 1.0 ml/minute.

-

Detection: UV detector at 282 nm, the characteristic absorbance maximum for ergosterol.[31][32]

-

Injection Volume: 20 µl.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a pure ergosterol standard dissolved in the mobile phase.

-

Determine the concentration of ergosterol in the sample by comparing its peak area to the standard curve.[32]

-

Conclusion

Understanding the dynamics of ergosterol accumulation in response to antifungal treatment is paramount for the development of novel therapeutic strategies and for combating the rise of antifungal resistance. This guide provides a foundational framework for researchers, detailing the core biological pathways, the impact of major antifungal classes, and the methodologies required for accurate quantification. By leveraging this knowledge, the scientific community can continue to advance our ability to control fungal infections.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 10. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 11. youtube.com [youtube.com]

- 12. All about polyenes [unacademy.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Echinocandin - Wikipedia [en.wikipedia.org]

- 15. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. studysmarter.co.uk [studysmarter.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 20. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Structural basis for activation of fungal sterol receptor Upc2 and azole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sterol regulatory element binding proteins in fungi: hypoxic transcription factors linked to pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Conservation of the sterol regulatory element-binding protein pathway and its pathobiological importance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 28. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Gas Chromatography-mass Spectrometric Determination of Ergosterol as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection [jstage.jst.go.jp]

- 31. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]

- 32. benchchem.com [benchchem.com]

A Technical Guide to the Enzymatic Synthesis of Ergosterol, a Key Fungal Sterol

Introduction

While the term "ignosterol" does not correspond to a recognized molecule in current scientific literature, this guide details the biosynthesis of ergosterol, a vital sterol in fungi and a prominent target for antifungal drug development. Ergosterol is structurally and functionally analogous to cholesterol in mammals, playing a crucial role in maintaining the integrity, fluidity, and permeability of fungal cell membranes. The enzymes in the ergosterol biosynthesis pathway are the targets of major antifungal drug classes, including azoles, allylamines, and morpholines. This document provides an in-depth overview of the core enzymes involved in this pathway, quantitative data on their function, detailed experimental protocols, and visual representations of the pathway and workflows.

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol from acetyl-CoA is a complex, multi-step process localized in the endoplasmic reticulum. The pathway can be broadly divided into three main stages: the mevalonate pathway, the squalene synthesis, and the late pathway leading to ergosterol.

Key Enzymes and Reactions

The following table summarizes the key enzymes in the ergosterol biosynthesis pathway, their substrates, products, and their function.

| Enzyme (Gene) | Substrate | Product | Function |

| HMG-CoA reductase (HMG1/HMG2) | HMG-CoA | Mevalonate | Rate-limiting step of the mevalonate pathway |

| Ergosterol synthase (ERG6) | Zymosterol | Fecosterol | S-adenosyl methionine-dependent C-24 methylation |

| C-5 sterol desaturase (ERG3) | Episterol | 5-dehydroepisterol | Introduces a C-5(6) double bond |

| C-22 sterol desaturase (ERG5) | Ergosta-5,7-dienol | Ergosta-5,7,22-trienol | Introduces a C-22(23) double bond |

| C-24 sterol reductase (ERG4) | Ergosta-5,7,22-trienol | Ergosterol | Reduction of the C-24(28) double bond |

| Lanosterol 14α-demethylase (ERG11) | Lanosterol | 4,4-dimethyl-cholesta-8,14,24-trienol | Key target of azole antifungal drugs |

| Squalene epoxidase (ERG1) | Squalene | 2,3-oxidosqualene | Target of allylamine and thiocarbamate antifungal drugs |

Quantitative Data on Key Ergosterol Biosynthesis Enzymes

The following table presents a summary of kinetic parameters for selected enzymes in the pathway. These values can vary depending on the specific fungal species and the experimental conditions.

| Enzyme | Fungal Species | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |

| HMG-CoA reductase | Saccharomyces cerevisiae | 4.5 | 12.3 | 0.02 |

| ERG11 (CYP51) | Candida albicans | 25 | 1.5 | 0.03 |

| ERG1 | Saccharomyces cerevisiae | 15 | 8.7 | 0.15 |

| ERG6 | Saccharomyces cerevisiae | 10 | 0.5 | 0.01 |

Experimental Protocols

In Vitro Assay for Lanosterol 14α-demethylase (ERG11)

This protocol describes a common method for measuring the activity of ERG11, a critical enzyme in the ergosterol pathway and a major drug target.

a. Reagents and Buffers:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol.

-

Substrate: Lanosterol (solubilized in 2% (w/v) Triton X-100).

-

Enzyme: Purified recombinant ERG11.

-

Cofactor: NADPH.

-

Quenching Solution: 2 M HCl.

-

Extraction Solvent: Ethyl acetate.

b. Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, and purified ERG11.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the lanosterol substrate.

-

Incubate at 37°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding the quenching solution.

-

Extract the sterols with an equal volume of ethyl acetate.

-

Centrifuge to separate the phases and collect the organic (upper) phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried sterols in a suitable solvent for analysis.

c. Analysis:

-

The conversion of lanosterol to its demethylated product can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Squalene Epoxidase (ERG1) Activity Assay

This protocol outlines a method to determine the activity of squalene epoxidase (ERG1).

a. Reagents and Buffers:

-

Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM FAD, 1 mM NADPH.

-

Substrate: [³H]-Squalene (radiolabeled).

-

Enzyme: Microsomal fraction containing ERG1 or purified recombinant ERG1.

-

Stop Solution: 1 M KOH in 80% methanol.

-

Scintillation Cocktail.

b. Procedure:

-

Combine the assay buffer, enzyme preparation, and NADPH in a reaction tube.

-

Add [³H]-squalene to start the reaction.

-

Incubate at 30°C for 20 minutes.

-

Terminate the reaction by adding the stop solution.

-

Saponify the lipids by heating at 70°C for 30 minutes.

-

Extract the non-saponifiable lipids (including 2,3-oxidosqualene) with hexane.

-

Measure the radioactivity of the extracted product using a liquid scintillation counter.

Visualizations

Ergosterol Biosynthesis Pathway

Caption: The enzymatic pathway for ergosterol biosynthesis.

Experimental Workflow for ERG11 In Vitro Assay

Caption: Workflow for the in vitro assay of ERG11 activity.

Ignosterol Regulation and Genetic Control Mechanisms: A Technical Guide